molecular formula C10H13N3 B8577723 Dimethyl-(1H-pyrrolo[2,3-b]pyridin-5-ylmethyl)-amine CAS No. 849067-91-0

Dimethyl-(1H-pyrrolo[2,3-b]pyridin-5-ylmethyl)-amine

Cat. No. B8577723
Key on ui cas rn: 849067-91-0
M. Wt: 175.23 g/mol
InChI Key: RVVQNFPETUFYNU-UHFFFAOYSA-N
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Patent
US07446199B2

Procedure details

To 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde (114 mg, 0.78 mmol), in methanol (10 ml) was added dimethylamine hydrochloride (127 mg, 1.56 mmol, NaOH (31.2 mg, 0.78 mmol), sodium cyanoborohydride (49 mg, 0.78 mmol) and the solution was stirred under nitrogen for 12 hr. Poured into water (50 mL), extracted with ethyl acetate, dried (Na2SO4) to afforded Dimethyl-(1H-pyrrolo[2,3-b]pyridin-5-ylmethyl)-amine (44 mg, 33% yield) used without purification. MS: m/e 176.1 (M+H).
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
31.2 mg
Type
reactant
Reaction Step One
Quantity
49 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[C:8]([CH:10]=O)[CH:9]=[C:4]2[CH:3]=[CH:2]1.Cl.[CH3:13][NH:14][CH3:15].[OH-].[Na+].C([BH3-])#N.[Na+]>CO.O>[CH3:13][N:14]([CH3:15])[CH2:10][C:8]1[CH:9]=[C:4]2[CH:3]=[CH:2][NH:1][C:5]2=[N:6][CH:7]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
114 mg
Type
reactant
Smiles
N1C=CC=2C1=NC=C(C2)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNC
Name
Quantity
31.2 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
49 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred under nitrogen for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN(CC=1C=C2C(=NC1)NC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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